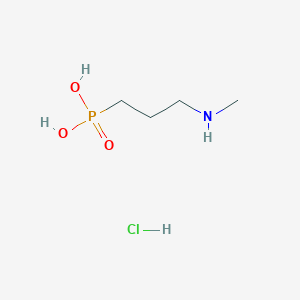

3-(Methylamino)propylphosphonic acid;hydrochloride

Description

Systematic IUPAC Naming and CAS Registry Identification

3-(Methylamino)propylphosphonic acid hydrochloride represents the systematic IUPAC name for this compound, derived from its phosphonic acid backbone and methylamino substituent. The free acid form, 3-(methylamino)propylphosphonic acid , is designated by the CAS Registry Number 72696-93-6 . The hydrochloride salt, a protonated derivative, carries the CAS identifier 2470437-31-9 .

| Compound Form | CAS Number | Molecular Formula |

|---|---|---|

| Free Acid | 72696-93-6 | C₄H₁₂NO₃P |

| Hydrochloride Salt | 2470437-31-9 | C₄H₁₃ClNO₃P |

This nomenclature adheres to IUPAC guidelines, where the phosphonic acid group takes precedence over the methylamino substituent in numbering.

Synonyms and Related Compounds

The compound is recognized under multiple synonyms, reflecting its structural and functional properties:

Related compounds include:

Molecular Formula and SMILES/InChI Representations

The molecular formula for the free acid is C₄H₁₂NO₃P , while the hydrochloride salt adds a chlorine atom, yielding C₄H₁₃ClNO₃P .

| Property | Free Acid (72696-93-6) | Hydrochloride Salt (2470437-31-9) |

|---|---|---|

| SMILES | CNCCCP(=O)(O)O | Cl.CNCCCP(=O)(O)O |

| InChI | InChI=1S/C4H12NO3P/c1-5-3-2-4-9(6,7)8/h5H,2-4H2,1H3,(H2,6,7,8) | InChI=1S/C4H12NO3P.Cl/c1-5-3-2-4-9(6,7)8;/q;-1/p+1 |

| InChIKey | DRXLIERDDOQKTL-UHFFFAOYSA-N | Not explicitly listed |

The SMILES notation highlights the phosphonic acid group (P(=O)(O)O ) and the methylamino side chain (CNCC ). The InChI string encodes the stereochemistry and connectivity of the molecule.

Structural Features and Isomerism

The compound exhibits a linear backbone with a phosphonic acid terminus and a methylamino group at the third carbon. No stereoisomerism is reported due to the absence of chiral centers in the phosphonic acid moiety.

Data Tables Summary

Table 1: Key Nomenclatural and Structural Data

| Parameter | Free Acid (72696-93-6) | Hydrochloride Salt (2470437-31-9) |

|---|---|---|

| IUPAC Name | 3-(Methylamino)propylphosphonic acid | 3-(Methylamino)propylphosphonic acid hydrochloride |

| Molecular Weight | 153.12 g/mol | 189.58 g/mol |

| SMILES | CNCCCP(=O)(O)O | Cl.CNCCCP(=O)(O)O |

| InChI | InChI=1S/C4H12NO3P/c1-5-3-2-4-9(6,7)8/h5H,2-4H2,1H3,(H2,6,7,8) | InChI=1S/C4H12NO3P.Cl/c1-5-3-2-4-9(6,7)8;/q;-1/p+1 |

Table 2: CAS Registry and Synonyms

| CAS Number | Synonyms | Source |

|---|---|---|

| 72696-93-6 | [3-(Methylamino)propyl]phosphonic acid | PubChem, Sigma-Aldrich |

| 2470437-31-9 | 3-(Methylamino)propylphosphonic acid·HCl | GuideChem, Arctom |

Properties

IUPAC Name |

3-(methylamino)propylphosphonic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P.ClH/c1-5-3-2-4-9(6,7)8;/h5H,2-4H2,1H3,(H2,6,7,8);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLPNGKFGIFQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCP(=O)(O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)propylphosphonic acid;hydrochloride typically involves the reaction of 3-chloropropylphosphonic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-chloropropylphosphonic acid} + \text{methylamine} \rightarrow \text{3-(Methylamino)propylphosphonic acid;hydrochloride} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)propylphosphonic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions may yield different amine derivatives.

Substitution: The methylamino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Chemical Properties and Structure

3-(Methylamino)propylphosphonic acid; hydrochloride is characterized by the presence of a phosphonic acid group, a methylamino group, and a propyl chain. This unique structure allows it to mimic natural phosphate groups found in biomolecules, facilitating interactions with biological systems. The molecular formula is typically represented as CHClNOP.

Neurotransmitter Modulation

Research indicates that 3-(Methylamino)propylphosphonic acid; hydrochloride interacts with excitatory amino acid receptors, particularly glutamate receptors. This interaction is crucial for synaptic plasticity and memory formation, making it a candidate for studying neurological disorders such as Alzheimer's disease and excitotoxicity-related conditions .

Case Study : A study demonstrated that compounds similar to 3-(Methylamino)propylphosphonic acid; hydrochloride can modulate glutamate receptor activity, leading to potential therapeutic effects in neurodegenerative diseases .

Drug Development

The compound serves as a versatile building block in drug development due to its ability to form stable interactions with various biological targets. Its structural features allow for the design of novel drug candidates aimed at treating conditions such as diabetic neuropathy, where phosphonic acid derivatives have shown promise as aldose reductase inhibitors .

Case Study : In a recent investigation, researchers synthesized a series of phosphonic acid derivatives that exhibited significant inhibitory activity against aldose reductase, highlighting the potential of 3-(Methylamino)propylphosphonic acid; hydrochloride in pharmacological applications .

Antiviral Research

Emerging studies suggest that compounds derived from phosphonic acids may play a role in antiviral therapies. The structural similarities between 3-(Methylamino)propylphosphonic acid; hydrochloride and known antiviral agents position it as a candidate for further exploration in combating viral infections.

Case Study : Research on related compounds has shown efficacy against viral enzymes, indicating that 3-(Methylamino)propylphosphonic acid; hydrochloride could be developed into antiviral agents targeting similar pathways .

Mechanism of Action

The mechanism of action of 3-(Methylamino)propylphosphonic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphonic Acid Derivatives

3-({2-[(2-Chloroethyl)amino]ethyl}amino)propyl Dihydrogen Phosphate Hydrochloride (CAS 158401-51-5)

- Molecular Formula : C₇H₁₉ClN₃O₄P·HCl

- Molecular Weight : 326.63 g/mol

- Key Features: Contains a chloroethylamino substituent and a phosphate group. The chloroethyl group enhances reactivity in alkylation reactions, while the phosphate group increases polarity compared to phosphonic acid.

- Applications : Used in targeted drug delivery systems due to its ability to form covalent bonds with nucleophiles .

Methylphosphonic Acid Dimethyl Ester (CAS 756-79-6)

- Molecular Formula : C₃H₉O₃P

- Molecular Weight : 124.08 g/mol

- Key Features: Lacks the methylamino and hydrochloride groups. The esterified phosphonic acid reduces acidity and increases lipophilicity.

- Applications : Intermediate in pesticide synthesis and flame retardants .

Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| 3-(Methylamino)propylphosphonic acid·HCl | C₄H₁₃N₂O₃P·HCl | 218.59 | Methylamino, phosphonic acid, HCl | Pharmaceuticals, catalysis |

| 3-({2-[(2-Chloroethyl)amino]ethyl}amino)propyl phosphate·HCl | C₇H₁₉ClN₃O₄P·HCl | 326.63 | Chloroethylamino, phosphate, HCl | Drug delivery, alkylation agents |

| Methylphosphonic acid dimethyl ester | C₃H₉O₃P | 124.08 | Phosphonate ester | Pesticides, flame retardants |

Hydrochloride Salts with Aminoalkyl Chains

Alfuzosin Hydrochloride (CAS 81403-68-1)

- Molecular Formula : C₁₉H₂₇N₅O₄·HCl

- Molecular Weight : 425.91 g/mol

- Key Features: Contains a quinazolinylmethylamino group and a tetrahydrofuranamide moiety. The extended alkyl chain and aromatic groups enhance receptor binding in urological applications.

- Applications : Treatment of benign prostatic hyperplasia (BPH) via α₁-adrenergic receptor antagonism .

Ivabradine Hydrochloride Analog (CAS Unspecified)

- Structure: (S)-3-{3-[(4,5-dimethoxybenzocyclobutadienyl)methyl]methylamino}propyl-7,8-dimethoxybenzazepinedione hydrochloride.

- Key Features: Combines methylaminopropyl with a benzazepinedione core. The dimethoxy groups increase metabolic stability.

- Applications : Quality control marker for ivabradine hydrochloride, a cardiac pacemaker inhibitor .

Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |

|---|---|---|---|---|

| 3-(Methylamino)propylphosphonic acid·HCl | C₄H₁₃N₂O₃P·HCl | 218.59 | Methylamino, phosphonic acid, HCl | Catalysis, drug synthesis |

| Alfuzosin Hydrochloride | C₁₉H₂₇N₅O₄·HCl | 425.91 | Quinazolinylmethylamino, tetrahydrofuranamide | BPH treatment |

| Ivabradine HCl Analog | C₂₉H₃₄N₂O₆·HCl | ~550 (estimated) | Benzazepinedione, dimethoxy groups | Cardiac rhythm regulation |

Pharmacologically Active Analogues

3-Fluoro Deschloroketamine Hydrochloride (CAS 2657761-24-3)

- Molecular Formula: C₁₃H₁₆FNO·HCl

- Molecular Weight : 257.7 g/mol

- Key Features: Fluorophenyl and cyclohexanone groups replace the phosphonic acid. The methylamino group is retained, but the lack of phosphonic acid reduces polarity.

- Applications : NMDA receptor antagonist for depression research .

LY2409881 Hydrochloride

- Molecular Formula : C₂₄H₂₉ClN₆OS·HCl

- Molecular Weight : 546.05 g/mol

- Key Features: Propylamino chain linked to a benzothiophene-carboxamide scaffold. The piperazine group enhances solubility and kinase inhibition.

- Applications : Anticancer agent targeting IκB kinase (IKK) .

Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Target/Mechanism |

|---|---|---|---|---|

| 3-(Methylamino)propylphosphonic acid·HCl | C₄H₁₃N₂O₃P·HCl | 218.59 | Phosphonic acid, methylamino | Catalysis, chelating agent |

| 3-Fluoro Deschloroketamine HCl | C₁₃H₁₆FNO·HCl | 257.7 | Fluorophenyl, cyclohexanone | NMDA receptor antagonist |

| LY2409881 Hydrochloride | C₂₄H₂₉ClN₆OS·HCl | 546.05 | Benzothiophene, piperazine | IKK inhibitor for cancer therapy |

Key Research Findings

- Synthetic Utility: The methylamino and phosphonic acid groups in 3-(methylamino)propylphosphonic acid·HCl enable its use as a ligand in metal-catalyzed reactions, outperforming simpler phosphonic acids like methylphosphonic acid dimethyl ester due to enhanced chelation .

- Biological Activity: Unlike pharmacologically active analogues (e.g., Alfuzosin HCl), 3-(methylamino)propylphosphonic acid·HCl lacks direct therapeutic applications but serves as a precursor in synthesizing kinase inhibitors and imaging probes .

- Stability: The hydrochloride salt form improves stability under acidic conditions compared to non-ionic phosphonic acid derivatives, as noted in impurity profiling studies of related pharmaceuticals .

Biological Activity

3-(Methylamino)propylphosphonic acid; hydrochloride is a phosphonic acid derivative that has garnered attention for its diverse biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Structural Overview

The chemical structure of 3-(Methylamino)propylphosphonic acid; hydrochloride includes a phosphonic acid group, which is known to impart significant biological properties due to its ability to mimic phosphate groups in biological systems. This structural feature allows it to interact with various biological targets, including enzymes and receptors.

Antiviral Properties

Research indicates that compounds similar to 3-(Methylamino)propylphosphonic acid exhibit antiviral activity, particularly against viruses such as Hepatitis C and Influenza A. Phosphonic acids have been shown to inhibit viral replication by interfering with viral proteases or polymerases, making them potential candidates for antiviral drug development .

Antibacterial Activity

The compound has demonstrated antibacterial properties against a range of pathogens. A study highlighted the effectiveness of phosphonic acid derivatives in inhibiting bacterial growth, suggesting that 3-(Methylamino)propylphosphonic acid could act as an antibacterial agent. The minimum inhibitory concentration (MIC) values indicate its potency against Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

Phosphonic acids are also recognized for their neuropharmacological effects. They can act as inhibitors of neurotransmitter uptake or modulation of receptor activity in the central nervous system (CNS). Specifically, compounds resembling 3-(Methylamino)propylphosphonic acid have been linked to modulation of glutamate and GABA receptors, which are crucial for neurotransmission and are implicated in various neurological disorders .

Case Studies

- Antiviral Efficacy : In vitro studies demonstrated that derivatives of phosphonic acids could significantly reduce viral load in infected cell cultures, indicating their potential as antiviral agents.

- Antibacterial Screening : A series of experiments tested the antibacterial activity of 3-(Methylamino)propylphosphonic acid against clinical isolates of E. coli and S. aureus, showing promising results with MIC values comparable to established antibiotics .

Table 1: Antibacterial Activity of 3-(Methylamino)propylphosphonic Acid

Table 2: Antiviral Activity Against Hepatitis C

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(methylamino)propylphosphonic acid hydrochloride, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) Formation of the free amine precursor (e.g., 3-(methylamino)propylphosphonic acid) using nucleophilic substitution or reductive amination, and (2) hydrochloride salt formation by reacting the amine with HCl in a polar solvent like ethanol. To optimize yields, control reaction temperature (20–25°C for salt formation) and stoichiometry (1:1.2 molar ratio of amine to HCl). Purification via recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/³¹P NMR : Confirm phosphonic acid proton environments and methylamino group integration.

- HPLC-MS : Detect impurities (e.g., unreacted precursors) using a C18 column with 0.1% formic acid in water/acetonitrile gradients.

- Elemental Analysis : Validate stoichiometry (C, H, N, P, Cl) to ensure correct salt formation .

Q. How does the solubility profile of 3-(methylamino)propylphosphonic acid hydrochloride influence its experimental applications?

- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base. Solubility testing in aqueous buffers (pH 2–7) shows maximal solubility at acidic pH (e.g., 25 mg/mL in pH 3 PBS). For biological assays, dissolve in PBS and filter-sterilize (0.22 µm) to avoid precipitation. Stability in DMSO (>10 mM) allows stock solutions for cellular studies .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the phosphonic acid group in coordination chemistry or enzyme inhibition studies?

- Methodological Answer : The phosphonic acid group acts as a bioisostere for phosphate, enabling competitive inhibition of phosphatases or kinases. In coordination chemistry, its tridentate binding mode (via P=O and NH groups) stabilizes metal complexes. Use FT-IR (to track P=O stretching at ~1150 cm⁻¹) and isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How do pH and temperature variations affect the compound’s stability in long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) show degradation <2% when stored as a lyophilized powder. In solution, avoid pH >6 to prevent hydrolysis of the phosphonic acid group. For long-term storage, lyophilize in amber vials under argon and monitor via HPLC every 6 months .

Q. How can discrepancies in quantification results between spectrophotometric and chromatographic methods be resolved?

- Methodological Answer : Spectrophotometric methods (e.g., UV at 210 nm) may overestimate purity due to interfering chromophores. Cross-validate with LC-ELSD (evaporative light scattering detection), which is less sensitive to UV-absorbing impurities. Calibrate both methods against a certified reference standard .

Q. What strategies identify degradation products under oxidative stress conditions?

- Methodological Answer : Expose the compound to H₂O₂ (3% v/v) at 37°C for 24 hours. Analyze via LC-QTOF-MS in positive ion mode to detect oxidative byproducts (e.g., N-oxide derivatives or phosphonate cleavage products). Compare fragmentation patterns with computational predictions (e.g., Mass Frontier) .

Q. Can computational modeling predict interactions between this compound and biological targets like GPCRs or ion channels?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level). Validate predictions with SPR (surface plasmon resonance) binding assays. Focus on targets with known phosphonate-binding pockets, such as metabotropic glutamate receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.